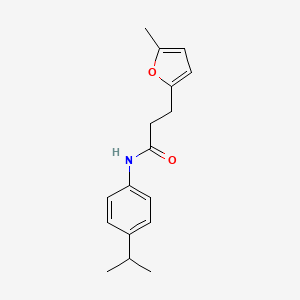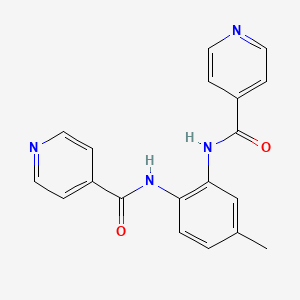
N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a cannabinoid receptor agonist that has been shown to have analgesic and anti-inflammatory effects.
Wirkmechanismus
N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide acts as an agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). It also inhibits the reuptake of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. Anandamide is an endogenous cannabinoid that has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has been shown to decrease the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide in lab experiments is that it is a synthetic compound, which allows for precise dosing and control of experimental conditions. However, N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has low water solubility, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide. One area of interest is the potential use of N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide as a treatment for chronic pain in humans. Another area of interest is the potential use of N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide on the endocannabinoid system and the potential for tolerance and dependence.
Synthesemethoden
N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide is synthesized by the reaction of arachidonic acid and aniline in the presence of boron trifluoride etherate. The reaction yields N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide as a white crystalline solid with a melting point of 98-99°C.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has been extensively studied for its therapeutic potential. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced inflammation.
Eigenschaften
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(2)14-5-7-15(8-6-14)18-17(19)11-10-16-9-4-13(3)20-16/h4-9,12H,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFINZHDDWRJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)


![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
